N-Cyclopropyl-2-({[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-YL]methyl}sulfanyl)acetamide
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Overview
Description
N-Cyclopropyl-2-({[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)acetamide, also known by its chemical formula C17H20N2O2S, is a fascinating compound with diverse applications. Let’s explore its properties and uses.
Preparation Methods
Synthetic Routes:
The synthetic preparation of N-Cyclopropyl-2-({[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)acetamide involves several steps. One common approach includes the following reactions:
-
Oxazoline Formation:
- Start with 5-methyl-2-(2-methylphenyl)-1,3-oxazole.
- React it with thionyl chloride (SOCl2) to form the corresponding acid chloride.
- Cyclize the acid chloride with cyclopropylamine to yield the oxazoline ring.
-
Thiolation:
- Introduce a thiol group by reacting the oxazoline with an appropriate thiolating agent (e.g., Lawesson’s reagent).
- This step leads to the formation of this compound.
Industrial Production:
Industrial-scale production methods may involve modifications of the above synthetic routes, optimization for yield, and purification processes.
Chemical Reactions Analysis
N-Cyclopropyl-2-({[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)acetamide can participate in various chemical reactions:
Oxidation: It may undergo oxidation reactions, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the oxazoline ring could yield the corresponding amine.
Substitution: The thiol group can participate in substitution reactions.
Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformation.
Scientific Research Applications
This compound finds applications in:
Medicine: Investigated for potential therapeutic effects due to its unique structure.
Chemical Biology: Used as a probe to study biological processes.
Industry: May serve as a precursor for other compounds.
Mechanism of Action
The exact mechanism of action remains an active area of research. It likely involves interactions with specific molecular targets or pathways, but further studies are needed to elucidate these details.
Comparison with Similar Compounds
While N-Cyclopropyl-2-({[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)acetamide stands out for its cyclopropyl and oxazoline moieties, similar compounds include:
Properties
Molecular Formula |
C17H20N2O2S |
---|---|
Molecular Weight |
316.4 g/mol |
IUPAC Name |
N-cyclopropyl-2-[[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methylsulfanyl]acetamide |
InChI |
InChI=1S/C17H20N2O2S/c1-11-5-3-4-6-14(11)17-19-15(12(2)21-17)9-22-10-16(20)18-13-7-8-13/h3-6,13H,7-10H2,1-2H3,(H,18,20) |
InChI Key |
XKWIWSSWMOMFJB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=NC(=C(O2)C)CSCC(=O)NC3CC3 |
Origin of Product |
United States |
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